N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-isoleucine
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Overview
Description
2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a chromen-2-one core structure, which is a hallmark of coumarins, and is further functionalized with various substituents that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach involves the alkylation of 7-hydroxy-4,8-dimethylcoumarin with propargyl bromide in the presence of a base such as potassium carbonate in dry acetone . This intermediate is then subjected to further reactions, including amide bond formation and acetylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a dihydro derivative .
Scientific Research Applications
2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit key enzymes .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative with potent anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
4-Hydroxycoumarin: A precursor to various anticoagulant drugs.
Uniqueness
2-{2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of hydroxyl, amido, and acetyl groups enhances its solubility, stability, and bioactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C22H28N2O7 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R,3S)-2-[[2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C22H28N2O7/c1-5-11(2)19(21(28)29)24-18(27)10-23-17(26)9-7-15-12(3)14-6-8-16(25)13(4)20(14)31-22(15)30/h6,8,11,19,25H,5,7,9-10H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t11-,19+/m0/s1 |
InChI Key |
OXOCUKWQNNKTOD-JEOXALJRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Origin of Product |
United States |
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